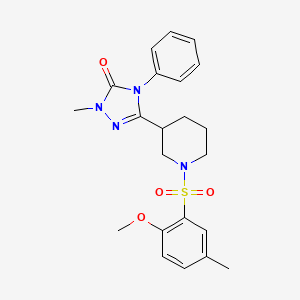

![molecular formula C11H19NO4 B2372601 tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate CAS No. 2219370-86-0](/img/structure/B2372601.png)

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate” is a chemical compound with the CAS Number: 2219370-86-0 . It has a molecular weight of 229.28 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (1-(methoxymethyl)-3-oxocyclobutyl)carbamate . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 332.9±35.0 °C and a predicted density of 1.10±0.1 g/cm3 . The predicted pKa value is 11.49±0.20 .Aplicaciones Científicas De Investigación

1. Intermediates for Metabotropic Glutamate Receptor 5 Agonists Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate plays a crucial role as a key intermediate in the synthesis of agonists for metabotropic glutamate receptor 5. The process involves a one-step Curtius rearrangement, with the reaction mechanism including a nucleophilic addition of the in situ generated tert-butyl carbamate to the isocyanate intermediate. This method is applicable to various 1-(3-oxocycloalkyl) carboxylic acids, highlighting its versatility in the synthesis of biologically significant compounds (Sun et al., 2014).

2. Precursors for Enantioselective Synthesis This compound also serves as a valuable intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in synthesizing compounds with precise stereochemical configurations, crucial for developing pharmaceuticals and studying biological processes (Ober et al., 2004).

3. Key Intermediate in Synthesis of Biologically Active Compounds This compound is identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). Its synthesis from commercially available precursors through steps including acylation, nucleophilic substitution, and reduction, underscores its importance in the streamlined preparation of complex therapeutic agents (Zhao et al., 2017).

4. Building Blocks in Organic Synthesis The compound is integral in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This characteristic makes them useful in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as versatile building blocks in organic synthesis (Guinchard et al., 2005).

5. Foldamer Research As a precursor, it's utilized in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The compound’s ability to take part in hydrogen bonding adds to its significance in studying molecular interactions and designing novel foldamers (Abbas et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound has been reported to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given its potential interaction with voltage-gated sodium channels and crmp2, it may influence neuronal signaling pathways .

Pharmacokinetics

Its molecular weight (22927 g/mol) and predicted properties such as boiling point (3329±350 °C) and density (110±01 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Based on its potential targets, it may modulate neuronal signaling, which could have implications in various neurological conditions .

Propiedades

IUPAC Name |

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLBKTVJZHUBJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)

![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)

![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)

![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)